molecular formula C26H22FN3O B2754585 1-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline CAS No. 901229-09-2

1-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2754585
CAS No.: 901229-09-2
M. Wt: 411.48
InChI Key: KNGGYAHQWPOYTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C26H22FN3O and its molecular weight is 411.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photophysical Properties and Molecular Logic Switches

Research has investigated the photophysical properties of pyrazoloquinoline derivatives, highlighting their potential in creating molecular logic switches. These compounds exhibit solvatochromism, acidochromism, and solid-state fluorescence, making them suitable for implementing as molecular logic gates. Notably, the pH-dependent fluorescence of these derivatives can be interpreted as multilevel logic gates, offering a medium-on-off mechanism depending on the output channel selected. This unusual bathochromic shift in the fluorescence maximum in the solid state suggests the formation of charge-transfer complexes, indicating their application in molecular electronics and photonics (Uchacz et al., 2016).

Fluorescence Quenching and Protonation

Pyrazolo[3,4-b]quinoline derivatives have been reported as efficient organic fluorescent materials. Their fluorescence, stable in various solvents, can be efficiently quenched in the presence of protic acid, a process that is reversible and can be fully recovered. This characteristic suggests their utility in developing fluorescence-based sensors and light-emitting materials where fluorescence modulation is required (Mu et al., 2010).

Supramolecular Aggregation

Studies on pyrazoloquinoline derivatives have also focused on their ability to form supramolecular aggregates through hydrogen bonding. The effect of substitution on these molecules significantly influences their aggregation dimensionality, offering insights into the design of materials with tailored molecular packing and properties for applications in nanotechnology and materials science (Portilla et al., 2005).

Excited-State Intramolecular Proton Transfer (ESIPT)

Research into azole-quinoline-based fluorophores inspired by ESIPT has shown that these compounds exhibit dual emissions and large Stokes shifts. The thermal stability and emission properties of these derivatives make them suitable for use in high-performance fluorescent probes and sensors, particularly in applications requiring sensitivity to changes in the local environment (Padalkar & Sekar, 2014).

Fluorescent Sensors and Organic LEDs

The synthesis and application of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline as a fluorophore for molecular sensors demonstrate its potential in metal ion recognition. These fluorescent molecular sensors exhibit strong analyte-induced fluorescence enhancement, making them suitable for detecting metal ions in various environments. Furthermore, their application in organic LEDs highlights the role of pyrazoloquinoline derivatives in developing efficient and bright emissive materials for electronic and photonic devices (Rurack et al., 2002).

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)-8-fluoropyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O/c1-4-31-21-10-6-18(7-11-21)25-23-15-28-24-12-8-19(27)14-22(24)26(23)30(29-25)20-9-5-16(2)17(3)13-20/h5-15H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGGYAHQWPOYTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.